Potent Nanomolar IMPDH Inhibition Versus Mycophenolic Acid
2-Bromo-5-chloro-1H-imidazole exhibits a Ki of 2.30 nM against Bacillus anthracis IMPDH, representing a 59-fold improvement in potency compared to the widely studied IMPDH inhibitor mycophenolic acid (MPA), which has a reported Ki of 0.136 µM against human IMPDH1 [1]. The target compound also shows an IC50 of 4 nM against the same enzyme [2]. This positions it as a potent inhibitor within the nanomolar range, whereas many imidazole-based IMPDH inhibitors operate in the micromolar range (e.g., a benzo[d]imidazole inhibitor with Ki = 0.55 µM against M. tuberculosis IMPDH [3]).
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | Mycophenolic acid (MPA): 0.136 µM (136 nM) vs. human IMPDH1; Benzo[d]imidazole inhibitor: 0.55 µM vs. M. tuberculosis IMPDH |
| Quantified Difference | ~59-fold more potent than MPA; ~239-fold more potent than the benzo[d]imidazole comparator |
| Conditions | Non-competitive inhibition; preincubated 10 min before NAD+ substrate addition; spectrophotometric assay |
Why This Matters
This significant potency advantage positions 2-bromo-5-chloro-1H-imidazole as a superior starting point for developing novel antimicrobial agents targeting IMPDH, a validated drug target for immunosuppression and infectious diseases.
- [1] BindingDB. BDBM50100958. Affinity Data: Ki=2.30nM for Bacillus anthracis IMPDH. View Source
- [2] BindingDB. BDBM50100958. Affinity Data: IC50=4nM for Bacillus anthracis IMPDH. View Source
- [3] Synthesis and Evaluation of Thiazolyl-1H-benzo[d]imidazole Inhibitors of Mycobacterium tuberculosis Inosine Monophosphate Dehydrogenase. SciELO. Ki = 0.55 ± 0.02 µM. View Source
